Pyrazole N-Demethyl Sildenafil

Overview

Description

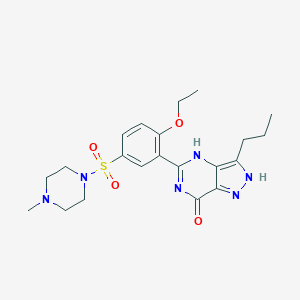

Pyrazole N-Demethyl Sildenafil: is a chemical compound with the IUPAC name 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . It is an analog of Sildenafil, a well-known medication primarily used to treat erectile dysfunction.

Mechanism of Action

Target of Action

Pyrazole N-Demethyl Sildenafil is a metabolite of Sildenafil , which is a well-known phosphodiesterase type 5 (PDE5) inhibitor . The primary target of this compound is therefore likely to be PDE5, an enzyme that plays a crucial role in regulating the intracellular concentration of cyclic guanosine monophosphate (cGMP).

Mode of Action

As a PDE5 inhibitor, this compound works by binding to the PDE5 enzyme and preventing it from breaking down cGMP . This leads to an increase in the concentration of cGMP within the cell, which in turn triggers a series of biochemical reactions that result in the relaxation of smooth muscle tissue .

Biochemical Pathways

The increase in cGMP concentration caused by the action of this compound affects several biochemical pathways. One of the most significant is the NO/cGMP pathway , which plays a key role in regulating vascular tone and blood flow . By inhibiting PDE5 and thereby increasing cGMP levels, this compound can enhance the vasodilatory effects of nitric oxide (NO), leading to increased blood flow .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of its parent compound, Sildenafil. Sildenafil is known to be rapidly absorbed after oral administration, with a bioavailability of about 40% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, and its metabolites are excreted in both the urine and feces . The primary metabolite, N-desmethyl sildenafil, exhibits a PDE selectivity profile comparable to that of sildenafil and an in vitro PDE5 potency roughly half that of the parent medication .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit PDE5 and increase cGMP levels. This can lead to a range of physiological effects, including vasodilation and increased blood flow . In addition, studies have suggested that sildenafil and its metabolites can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism and therefore the efficacy and safety of this compound . In addition, the compound’s action may be affected by factors such as pH and temperature, which can influence its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole N-Demethyl Sildenafil involves several steps, starting from the preparation of the pyrazolo-pyrimidine core. The retrosynthetic analysis begins with the deconstruction of the molecule into its key structural components. The initial stage involves the amination of a substituted pyrazolo-pyrimidine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: Pyrazole N-Demethyl Sildenafil undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, Pyrazole N-Demethyl Sildenafil is used as a reference standard for the analysis of Sildenafil and its impurities. It is also studied for its potential as a phosphodiesterase type 5 (PDE5) inhibitor .

Biology: In biological research, this compound is investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP). It is also studied for its potential neuroprotective and vasodilatory effects .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including the treatment of erectile dysfunction and pulmonary arterial hypertension. Its role as a PDE5 inhibitor makes it a candidate for repurposing in other medical conditions .

Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and efficacy of Sildenafil products. It is also used in the development of new PDE5 inhibitors .

Comparison with Similar Compounds

Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

Tadalafil: Another PDE5 inhibitor with a longer duration of action.

Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties

Uniqueness: Pyrazole N-Demethyl Sildenafil is unique due to its structural differences from Sildenafil, which may result in distinct pharmacological properties. Its potential as an impurity in Sildenafil products also makes it an important compound for quality control and regulatory purposes .

Biological Activity

Pyrazole N-Demethyl Sildenafil is a metabolite of Sildenafil, commonly known for its use in treating erectile dysfunction. This compound has garnered interest due to its biological activity and pharmacological properties, particularly in relation to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Structure

This compound retains a similar core structure to Sildenafil, featuring a pyrazolopyrimidine ring fused to a benzenesulfonyl group linked to a piperazine ring. The key difference lies in the N-demethylation of the piperazine ring, where one of the methyl groups is replaced by a deuterium atom in its isotopically labeled form (this compound-d3) .

Metabolism

Sildenafil undergoes extensive metabolism primarily via the cytochrome P450 enzyme CYP3A4, resulting in the formation of several metabolites, including this compound. This metabolite exhibits approximately 50% of the phosphodiesterase-5 (PDE5) inhibitory potency compared to Sildenafil . The metabolic pathway is crucial for understanding how this compound influences pharmacokinetics and overall therapeutic efficacy.

The primary mechanism of action for this compound is through inhibition of PDE5, similar to its parent compound. By inhibiting this enzyme, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, particularly in the corpus cavernosum during sexual stimulation .

Pharmacodynamics

In vitro studies have shown that this compound retains significant selectivity for PDE5 over other phosphodiesterases, which is critical for minimizing side effects associated with other PDE inhibitors . The pharmacodynamic profile indicates that while it is less potent than Sildenafil, it still contributes notably to the overall pharmacological effects observed with Sildenafil therapy.

Comparative Efficacy

Table 1 summarizes the comparative efficacy between Sildenafil and its N-demethyl metabolite:

| Compound | PDE5 Inhibition (%) | Plasma Concentration (% of Sildenafil) | Efficacy |

|---|---|---|---|

| Sildenafil | 100 | 100 | Baseline |

| This compound | ~50 | ~40 | Reduced but significant effect |

Case Studies and Research Findings

Recent studies have explored various aspects of Pyrazole derivatives, including their anticancer properties and broader pharmacological activities. For instance:

- A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization . While specific data on this compound's anticancer activity is limited, related pyrazole compounds suggest potential applications beyond erectile dysfunction.

- Another investigation into pyrazole analogs revealed diverse biological activities, including anti-inflammatory and neuroprotective effects . These findings indicate that further research into this compound could uncover additional therapeutic roles.

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435176 | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-95-6 | |

| Record name | Pyrazole N-demethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.